2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of a similar compound was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis
The X-ray crystal structure analysis of selected benzimidazole derivatives has been described . The benzimidazole core is nearly planar and the molecules are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve nucleophilic aromatic substitution and the formation of thiosemicarbazone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar benzimidazole derivatives have been studied using vibrational spectroscopy, quantum computational and molecular docking studies . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Scientific Research Applications
DNA Binding and Fluorescent Staining
One notable application of benzimidazole derivatives is their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst 33258, a well-known benzimidazole derivative, is widely used as a fluorescent DNA stain due to its ability to penetrate cells and bind DNA, making it invaluable in plant cell biology for chromosome and nuclear staining, as well as in analysis of nuclear DNA content values through flow cytometry. This compound and its analogs also find uses as radioprotectors and topoisomerase inhibitors, highlighting their potential as a starting point for rational drug design and as a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacological Significance of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a wide range of pharmacological functions, playing a critical role throughout the medical sector. They have shown antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive effects, and act as proton pump inhibitors. These derivatives, through modifications in their composition, offer a high degree of variety which has been beneficial in discovering new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Biological Activities and Synthetic Utilities
Benzimidazole and its analogs, such as 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide, are part of extensive research due to their diverse biological and pharmacological properties. Their synthetic utilities have been explored for the development of new compounds with potential therapeutic applications, including but not limited to antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities. The S-arylation of 2-mercaptobenzazoles, including benzothiazoles, benzoxazoles, and benzimidazoles, has gained attention for the synthesis of compounds with various biological activities, demonstrating the broad application and interest in this chemical class (Vessally et al., 2018).
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-11-6-8-12(9-7-11)10-13(16(18)21)17-19-14-4-2-3-5-15(14)20-17/h2-9,13H,10H2,1H3,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMXOZNEYSYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.